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Hafnium tetrachloride - 13499-05-3

Hafnium tetrachloride

Catalog Number: EVT-313082
CAS Number: 13499-05-3
Molecular Formula: HfCl4
Cl4Hf
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium tetrachloride (HfCl4) is a colorless, inorganic compound that serves as a crucial precursor in the production of hafnium metal []. It's an important reagent in various scientific research fields, including materials science, catalysis, and nuclear technology. Classified as a Lewis acid, it plays a vital role in facilitating a variety of chemical reactions.

Future Directions
  • Investigation of Hafnium-Containing Nanomaterials: Exploring the synthesis and applications of hafnium-containing nanomaterials, such as HfC and HfB2 nanoparticles, could lead to advancements in high-temperature materials and other specialized fields [].

Zirconium Tetrachloride (ZrCl4)

  • Compound Description: Zirconium tetrachloride (ZrCl4) is a colorless solid and the most important precursor for the production of metallic zirconium. It is used in the deposition of thin films of zirconium dioxide (ZrO2), a high-k dielectric material for microelectronics applications. []
  • Relevance: Zirconium tetrachloride is the most chemically similar compound to hafnium tetrachloride due to the similar properties of zirconium and hafnium, which are both Group 4 elements. This similarity makes separation of the two compounds difficult. [, , , , ] Many of the papers discuss methods to separate ZrCl4 from HfCl4 for applications where high-purity hafnium is required. [, , , , , ]

Hafnium Dioxide (HfO2)

  • Compound Description: Hafnium dioxide (HfO2) is a stable, inert, and high-melting oxide of hafnium. Its high dielectric constant and thermodynamic stability make it a suitable material for use as a gate dielectric in transistors. [, , , , ]
  • Relevance: Hafnium dioxide is a common product in the synthesis and reactions involving hafnium tetrachloride. Several papers describe using hafnium tetrachloride as a precursor for the atomic layer deposition of hafnium dioxide thin films. [, , , , ]

Tetrakis(ethylmethylamino)hafnium (TEMAHf)

  • Compound Description: Tetrakis(ethylmethylamino)hafnium (TEMAHf) is a liquid hafnium precursor used in atomic layer deposition processes, particularly for the deposition of hafnium dioxide films. [, ]
  • Relevance: TEMAHf serves as an alternative to hafnium tetrachloride in atomic layer deposition, offering advantages such as lower particle generation and reduced chlorine contamination in deposited films. [, ]

Hafnium Trifluoromethanesulfonate (Hf(OTf)4)

  • Compound Description: Hafnium(IV) trifluoromethanesulfonate, commonly known as hafnium triflate, is a Lewis acid catalyst. It finds applications in organic synthesis, facilitating reactions such as Friedel–Crafts acylation and alkylation reactions. [, ]
  • Relevance: Hafnium triflate can be synthesized from hafnium tetrachloride through a reaction with trifluoromethanesulfonic acid. [, ] This synthetic route highlights the chemical reactivity of hafnium tetrachloride and its potential as a precursor for other hafnium-containing compounds.

Sodium Chloride (NaCl)

  • Compound Description: Sodium chloride (NaCl), commonly known as table salt, is an ionic compound with numerous applications. In the context of hafnium chemistry, it participates in reactions with hafnium tetrachloride. [, , ]
  • Relevance: Sodium chloride is used in a solid-state reaction with hafnium tetrachloride to form sodium hexachlorohafnate (Na2HfCl6). [, , ] This reaction is explored as a potential method for separating hafnium from zirconium.

Sodium Hexachlorohafnate (Na2HfCl6)

  • Compound Description: Sodium hexachlorohafnate (Na2HfCl6) is a compound formed by the reaction of hafnium tetrachloride with sodium chloride at elevated temperatures. [, , ]
  • Relevance: The formation of sodium hexachlorohafnate is central to several studies investigating the separation of hafnium from zirconium. [, , ] The reaction kinetics and thermodynamics of this process are investigated as a potential route for obtaining purified hafnium compounds.

Titanium Tetrachloride (TiCl4)

  • Compound Description: Titanium tetrachloride (TiCl4) is a volatile liquid and an important precursor in the production of titanium metal and titanium dioxide (TiO2). []
  • Relevance: Titanium tetrachloride is mentioned in the context of removing trace amounts of zirconium or hafnium tetrachlorides. [] The similar reactivity of Group 4 tetrachlorides is exploited in this purification process.

Titanium Hydride (TiH2)

  • Compound Description: Titanium hydride (TiH2) is a metallic hydride known for its ability to release hydrogen upon heating. It serves as a reducing agent in certain chemical reactions. []
  • Relevance: Titanium hydride plays a crucial role in removing trace impurities of zirconium or hafnium tetrachlorides from titanium tetrachloride feedstock. [] The titanium hydride converts the zirconium or hafnium tetrachlorides into less volatile compounds, allowing for their separation from titanium tetrachloride.

Hafnium Carbide (HfC)

  • Compound Description: Hafnium carbide (HfC) is an extremely hard refractory ceramic material. It has the highest melting point of any known binary compound, making it useful in high-temperature applications. [, , ]
  • Relevance: Hafnium carbide is a product in several studies where hafnium tetrachloride serves as a precursor in its synthesis. [, , ] These papers highlight the use of hafnium tetrachloride in high-temperature ceramic material production.

Hafnium Nitride (HfN)

  • Compound Description: Hafnium nitride (HfN) is a hard, refractory ceramic material with a high melting point and good electrical conductivity. [, ]
  • Relevance: Similar to HfC, HfN is synthesized using hafnium tetrachloride as a precursor. [, ] These synthesis methods illustrate the versatility of hafnium tetrachloride in producing different types of advanced ceramic materials.

Dimethylamine (HN(CH3)2)

  • Compound Description: Dimethylamine is an organic compound, a secondary amine, that is a gas at room temperature but is often used in its aqueous solution. []
  • Relevance: Dimethylamine is a reactant used in the synthesis of tetra(dimethylamino)hafnium. [] This synthesis highlights the reactivity of hafnium tetrachloride with amine compounds.

n-Butyllithium (n-BuLi)

  • Compound Description: n-Butyllithium is an organolithium reagent commonly used as a strong base and a nucleophile in organic synthesis. It is highly reactive and typically handled as a solution in nonpolar solvents. []
  • Relevance: n-Butyllithium plays a critical role in the synthesis of tetra(dimethylamino)hafnium. [] Its strong basicity is utilized to deprotonate dimethylamine, facilitating the subsequent reaction with hafnium tetrachloride.

Tetra(dimethylamino)hafnium (Hf(N(CH3)2)4)

  • Compound Description: Tetra(dimethylamino)hafnium is a hafnium complex with dimethylamino ligands. It is synthesized by reacting hafnium tetrachloride with lithiated dimethylamine. []
  • Relevance: The synthesis of tetra(dimethylamino)hafnium from hafnium tetrachloride demonstrates the application of HfCl4 in forming hafnium-nitrogen bonds, leading to the preparation of hafnium amides, which are important precursors in materials science and catalysis. []

Tris(trimethylsilyl)silyl potassium (KSi(SiMe3)3)

  • Compound Description: Tris(trimethylsilyl)silyl potassium is a sterically hindered silyl anion used as a strong nucleophile in organometallic chemistry. []
  • Relevance: The reaction of tris(trimethylsilyl)silyl potassium with hafnium tetrachloride highlights the ability of HfCl4 to undergo metathesis reactions, replacing chlorine atoms with bulky silyl groups. [] This type of reaction is important for tailoring the reactivity and properties of hafnium complexes.

[Tris(trimethylsilyl)silyl]trichlorohafnium (HfCl3Si(SiMe3)3)

  • Compound Description: [Tris(trimethylsilyl)silyl]trichlorohafnium is an organometallic hafnium compound containing both chlorine and silyl ligands. It is synthesized by reacting hafnium tetrachloride with tris(trimethylsilyl)silyl potassium. []
  • Relevance: The synthesis of [tris(trimethylsilyl)silyl]trichlorohafnium demonstrates the use of hafnium tetrachloride in the formation of hafnium-silicon bonds. [] This type of reaction allows for the incorporation of silyl functionalities into hafnium complexes, potentially modifying their reactivity and applications in materials chemistry.

2,6-Dimethylphenylisonitrile (2,6-Me2C6H3NC)

  • Compound Description: 2,6-Dimethylphenylisonitrile is an isocyanide compound characterized by the presence of a phenyl ring with methyl substituents at the 2 and 6 positions. Isocyanides are organic compounds with a divalent carbon atom. []
  • Relevance: This compound is used to study the reactivity of hafnium-silicon bonds. [] It inserts into the hafnium-silicon bond of [tris(trimethylsilyl)silyl]trichlorohafnium, further demonstrating the diverse reactivity of compounds derived from hafnium tetrachloride.
Source and Classification

Hafnium tetrachloride is classified as a metal halide and is derived from hafnium, a transition metal known for its high melting point and excellent corrosion resistance. It is typically found as a colorless solid at room temperature and is highly soluble in organic solvents. Hafnium tetrachloride serves as a precursor for various hafnium-based compounds and is utilized in numerous scientific applications, particularly in catalysis and materials synthesis .

Synthesis Analysis

Several methods exist for synthesizing hafnium tetrachloride:

  1. Chlorination of Hafnium Oxide:
    • Reaction: Hafnium oxide (HfO₂) reacts with chlorine gas (Cl₂) or carbon tetrachloride (CCl₄) at elevated temperatures (above 450 °C).
    • Chemical Equation:
      HfO2+2CCl4HfCl4+2COCl2\text{HfO}_2+2\text{CCl}_4\rightarrow \text{HfCl}_4+2\text{COCl}_2
    • This method can yield high purity hafnium tetrachloride but requires careful temperature control to avoid side reactions .
  2. Microwave-Assisted Synthesis:
    • A novel approach involves mixing hafnium oxide with carbon powder, followed by microwave drying and chlorination in a fluidized bed reactor. This method enhances yield and reduces energy consumption .
  3. Hydrothermal Synthesis:
    • Hafnium tetrachloride can also be used as a precursor in the hydrothermal synthesis of hafnium oxide nanoparticles. Sodium hydroxide is employed to adjust pH, leading to the formation of different crystalline forms of hafnium oxide .
Molecular Structure Analysis

Hafnium tetrachloride has a tetrahedral molecular geometry, where the central hafnium atom is surrounded by four chlorine atoms. The bond angles in HfCl₄ are approximately 109.5°, characteristic of tetrahedral coordination. The compound exhibits significant volatility, which facilitates its use in various chemical reactions and applications .

Chemical Reactions Analysis

Hafnium tetrachloride undergoes several important chemical reactions:

  1. Hydrolysis:
    • When exposed to water, hafnium tetrachloride hydrolyzes to form hafnium oxychloride:
      HfCl4+H2OHfOCl2+2HCl\text{HfCl}_4+\text{H}_2\text{O}\rightarrow \text{HfOCl}_2+2\text{HCl}
    • This reaction is crucial for producing hafnium oxides from the chloride precursor .
  2. Salt Metathesis:
    • Hafnium tetrachloride can react with Grignard reagents to form organohafnium compounds:
      4C6H5CH2MgCl+HfCl4(C6H5CH2)4Hf+4MgCl24\text{C}_6\text{H}_5\text{CH}_2\text{MgCl}+\text{HfCl}_4\rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_4\text{Hf}+4\text{MgCl}_2
    • This reaction showcases its utility in organometallic chemistry .
  3. Complex Formation:
    • Hafnium tetrachloride can form complexes with various ligands, enhancing its reactivity and application scope in organic synthesis .
Mechanism of Action

The mechanism of action for hafnium tetrachloride primarily revolves around its role as a Lewis acid in catalysis. It facilitates electrophilic addition reactions by stabilizing negative charges on substrates through coordination. This property makes it particularly effective in polymerization processes, such as Ziegler-Natta polymerization, where it acts as a catalyst for the polymerization of alkenes .

Physical and Chemical Properties Analysis
  • Physical Properties:
    • Appearance: Colorless solid
    • Melting Point: Approximately 200 °C
    • Boiling Point: Sublimes at around 250 °C under reduced pressure
  • Chemical Properties:
    • Solubility: Soluble in organic solvents like tetrahydrofuran and dichloromethane.
    • Reactivity: Reacts vigorously with water and moisture; hydrolysis releases hydrogen chloride gas.

The vapor pressure of solid hafnium chloride can be modeled by the equation:

log10(P)=5197T+11.712\log_{10}(P)=-\frac{5197}{T}+11.712

where PP is the pressure in torrs and TT is the temperature in kelvins .

Applications

Hafnium tetrachloride has several notable applications:

  1. Catalysis: It serves as a precursor for catalysts used in polymerization reactions, particularly for producing polypropylene via Ziegler-Natta catalysts.
  2. Material Science: Utilized in the synthesis of hafnium oxide nanoparticles, which are important for electronic applications due to their high dielectric constant.
  3. Organic Synthesis: Acts as an effective Lewis acid for various organic transformations, enhancing reaction rates and selectivity .
  4. Nanotechnology: Employed in the fabrication of nanoscale materials with specific properties tailored for applications in electronics and optics .
Introduction to Hafnium Tetrachloride (HfCl<sub>4</sub>)

Historical Context and Discovery

Hafnium tetrachloride’s discovery is intrinsically linked to the identification of hafnium as a new element in 1923. Danish physicist Dirk Coster and Hungarian-Swedish chemist George Charles von Hevesy successfully isolated the element from Norwegian zircon minerals using X-ray spectroscopic analysis at the University of Copenhagen. Their breakthrough confirmed Niels Bohr’s theoretical prediction (based on quantum theory and electronic configurations) that element 72 would be a transition metal rather than a rare earth element [5] [8] [10]. The element was named "Hafnium" (Hf) after Hafnia, the Latin name for Copenhagen, honoring the city of its discovery [8].

The separation of hafnium from zirconium proved exceptionally challenging due to near-identical atomic radii (Hf: 1.44 Å, Zr: 1.45 Å) and chemical behavior stemming from the lanthanide contraction effect [1] [5]. Early production of hafnium tetrachloride involved laborious fractional crystallization processes. By the mid-20th century, solvent extraction techniques using methyl isobutyl ketone (MIBK) and ammonium thiocyanate solutions became the industrial standard, enabling efficient separation of hafnium tetrachloride from zirconium tetrachloride based on differential solubility [5]. This advancement was critical for producing nuclear-grade zirconium (requiring <0.01% Hf contamination) and obtaining pure hafnium compounds [9].

Table 1: Key Milestones in Hafnium Tetrachloride History

YearEventSignificance
1923Discovery of Hafnium by Coster and HevesyElement 72 identified in zircon minerals via X-ray spectroscopy
1925First isolation of metallic HafniumDecomposition of hafnium tetraiodide (HfI₄) over hot tungsten wire
1940sDevelopment of solvent extraction methodsEfficient separation of HfCl₄ from ZrCl₄ achieved using MIBK/thiocyanate
1950sKroll process adaptation for Hf metal productionMagnesium reduction of HfCl₄ became primary metallurgical route
2000sAdoption in semiconductor industryHfCl₄ explored as precursor for atomic layer deposition of high-κ dielectrics

Fundamental Physicochemical Properties

Hafnium tetrachloride (HfCl₄) is an inorganic, non-flammable, crystalline solid exhibiting polymorphism. In its solid state, it forms a monoclinic polymeric structure (space group C2/c) with octahedrally coordinated hafnium atoms. Each hafnium center bonds to two terminal chloride ligands and four bridging chlorides, creating infinite chains [1]. This contrasts with its gas-phase behavior, where it adopts a tetrahedral monomeric configuration with a Hf-Cl bond length of 2.33 Å and Cl-Cl distance of 3.80 Å [1] [10]. The compound sublimates readily, with vapor pressure described by the equation:

log₁₀P = −5197/T + 11.712  

(where P is pressure in torr and T is temperature in Kelvin) [1]. This high volatility (sublimation range: 200–300°C) facilitates its purification and use in vapor deposition processes [2].

HfCl₄ hydrolyzes exothermically upon exposure to moisture or water, releasing hydrogen chloride (HCl) and forming hafnium oxychloride (HfOCl₂) intermediates, which further convert to hafnium dioxide (HfO₂) [1] [2]:

HfCl₄ + 2H₂O → HfO₂ + 4HCl  

Consequently, handling requires rigorous anhydrous conditions. HfCl₄ demonstrates versatile Lewis acidity, forming adducts with ethers (e.g., tetrahydrofuran), amines, and phosphines. Notably, it reacts with Grignard reagents to yield organohafnium complexes like tetrabenzylhafnium—a precursor for olefin polymerization catalysts [1].

Table 2: Fundamental Physical Properties of Hafnium Tetrachloride

PropertyValueConditions
Molecular FormulaHfCl₄
Molar Mass320.302 g/mol
Density3.89 g/cm³Solid state [1]
Melting Point432°CDecomposes [1]
Crystal StructureMonoclinicSpace group C2/c [1]
Hf-Cl Bond Length2.33 ÅGas phase [1]
SolubilityHydrolyzes in waterSoluble in organic solvents (e.g., THF)

Industrial and Academic Significance

Hafnium tetrachloride serves as the primary precursor for metallic hafnium production, predominantly via the Kroll process. In this method, magnesium reduces HfCl₄ to a hafnium metal sponge at approximately 1100°C [5] [9]. The resulting metal is critical for:

  • Nuclear Control Rods: Hafnium’s high neutron-capture cross-section (105 barns) makes it ideal for neutron-absorbing control rods in pressurized water reactors and naval nuclear propulsion systems. Its mechanical stability under irradiation surpasses alternatives like cadmium or boron [5] [9].
  • Superalloys: Hafnium (1–2% addition) enhances high-temperature creep resistance and oxidation stability in nickel-based superalloys used in jet engine turbine blades and industrial gas turbines. Hafnium carbide segregations along grain boundaries significantly improve mechanical integrity above 1000°C [9].

In materials science, HfCl₄ enables chemical vapor deposition (CVD) and atomic layer deposition (ALD) of hafnium dioxide (HfO₂) and hafnium silicate films. These high-κ dielectrics (κ ≈ 25) replaced silicon dioxide in sub-45 nm semiconductor nodes, drastically reducing gate leakage currents in transistors [2] [4] [9]. The ALD half-reactions proceed as:

Surface-OH* + HfCl₄ → Surface-O-HfCl₃* + HCl  Surface-Cl* + H₂O → Surface-OH* + HCl  

(*denotes surface species) [2]. Though metalorganic precursors (e.g., TEMAH) later gained prominence due to lower processing temperatures, HfCl₄ remains vital for HfS₂ synthesis on sapphire substrates, enhancing crystallinity in electronic applications [2].

Catalytically, HfCl₄ activates key organic transformations:

  • Polymerization Catalysis: Tetrabenzylhafnium (synthesized from HfCl₄ and benzylmagnesium chloride) forms highly active catalysts for stereoselective propylene polymerization [1].
  • Strecker Reaction: HfCl₄ efficiently catalyzes three-component coupling of aldehydes, amines, and trimethylsilyl cyanide to yield α-aminonitriles—precursors to amino acids—under mild conditions [2].
  • Ferrocene Functionalization: Its moderate Lewis acidity facilitates regioselective alkylation of ferrocene derivatives without excessive complexation [1].

Table 3: Hafnium Tetrachloride Market Segmentation and Applications

ApplicationMarket Share (2026)Growth Driver
CVD/ALD Precursor~30%Demand for high-κ dielectrics in semiconductors and nanoscale electronics [4] [7]
Catalyst>40%Use in polymer production and specialty chemical synthesis [4] [7]
Nuclear Alloy Production~15%Expansion of nuclear power infrastructure globally [4] [9]
Superalloy Additive~10%Aerospace sector growth (turbine blade manufacturing) [7] [9]

Academic research continues exploring novel HfCl₄ applications, including its use as a precursor for ultrahigh-temperature ceramics (e.g., hafnium carbide, melting point 3890°C) [10] and in synthesizing molecular clusters like Hf₂Cl₆[P(C₂H₅)₃]₄—a dinuclear complex with a metal-metal bond [1]. The compound’s versatility across nuclear technology, advanced materials, and catalysis underscores its enduring scientific and industrial value.

Properties

CAS Number

13499-05-3

Product Name

Hafnium tetrachloride

IUPAC Name

tetrachlorohafnium

Molecular Formula

HfCl4
Cl4Hf

Molecular Weight

320.3 g/mol

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J

SMILES

Cl[Hf](Cl)(Cl)Cl

Synonyms

hafnium chloride
hafnium tetrachloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]

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